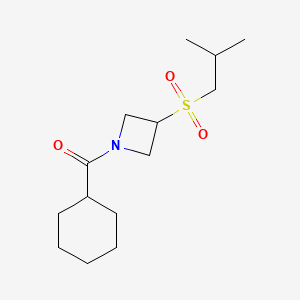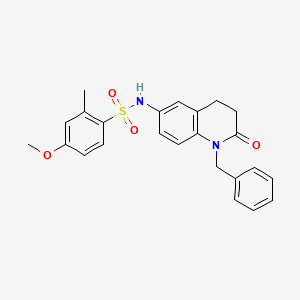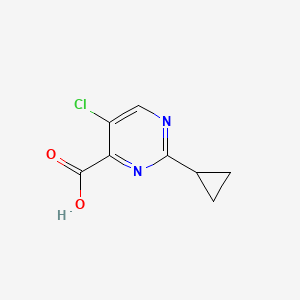
Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers. It also includes the class of compounds it belongs to and its potential uses .
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the raw materials used, the conditions under which the synthesis occurs, and the yield of the compound .Molecular Structure Analysis
This involves determining the arrangement of atoms in the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reactions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s reactivity with other substances .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
One focal area of research involves exploring synthetic methodologies that enable the creation or modification of compounds with azetidine cores, akin to Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone. Studies have developed efficient routes for synthesizing enantiopure azetidin-2-yl derivatives, highlighting the potential for creating compounds with high enantioselectivity for use in asymmetric synthesis and catalysis. For example, the synthesis of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates a practical approach to preparing chiral azetidine rings, showing high enantioselectivity in catalytic asymmetric additions to aldehydes (Wang et al., 2008).
Additionally, research into the stereocontrolled synthesis of difunctionalized azetidinones from cycloalkadienes via ring-opening and cross-metathesis reactions has been reported. This method offers a novel approach to obtaining highly functionalized azetidinones, useful in the synthesis of β2,3-amino acid derivatives (Kardos et al., 2015).
Biological Activities and Applications
Beyond synthetic applications, compounds featuring azetidine or similar cyclic structures have been investigated for their biological activities. For instance, the metabolism of strained rings, including azetidine derivatives, has been studied to understand their bioactivation and detoxification pathways. Such research is crucial for developing new therapeutic agents with improved safety profiles (Li et al., 2019).
Moreover, novel triazole compounds with azetidine moieties have been explored for their antitubercular activities, demonstrating the potential of azetidine derivatives in addressing infectious diseases. The isolation and evaluation of enantiospecific antitubercular activities highlight the importance of stereochemistry in the pharmacological profiles of these compounds (Shekar et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
cyclohexyl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)12-6-4-3-5-7-12/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGNTCIPICCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2864655.png)

![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2864660.png)
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B2864664.png)




![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2864673.png)
![Dimethyl 2-(7-methoxybenzo[b]oxepine-4-carboxamido)terephthalate](/img/structure/B2864675.png)
